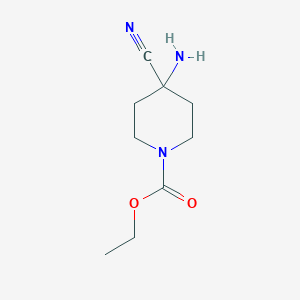

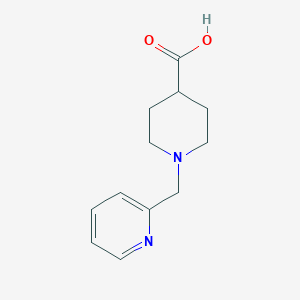

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate

Overview

Description

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate, also known as ACPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. ACPC is a derivative of piperidine and is a white to off-white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate is believed to act as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. This results in the modulation of glutamatergic neurotransmission, which is important for learning and memory processes.

Biochemical and Physiological Effects

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has also been found to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-amino-4-cyanopiperidine-1-carboxylate in lab experiments is its ability to enhance cognitive function and memory in animal models. This makes it a useful tool for studying the neurobiological mechanisms underlying these processes. However, Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has also been found to have potential toxic effects at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are a number of potential future directions for research on Ethyl 4-amino-4-cyanopiperidine-1-carboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models of the disease. Another area of interest is its potential use in the treatment of depression, as it has been found to increase the release of dopamine, which is a key neurotransmitter involved in the regulation of mood. Additionally, further research is needed to better understand the potential toxic effects of Ethyl 4-amino-4-cyanopiperidine-1-carboxylate and to determine safe dosages for use in humans.

Scientific Research Applications

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate has been extensively studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function and memory in animal models and has also been found to have neuroprotective effects.

properties

CAS RN |

161315-18-0 |

|---|---|

Product Name |

Ethyl 4-amino-4-cyanopiperidine-1-carboxylate |

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 4-amino-4-cyanopiperidine-1-carboxylate |

InChI |

InChI=1S/C9H15N3O2/c1-2-14-8(13)12-5-3-9(11,7-10)4-6-12/h2-6,11H2,1H3 |

InChI Key |

ZPHWSWVROJVQKL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(CC1)(C#N)N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C#N)N |

synonyms |

1-Piperidinecarboxylicacid,4-amino-4-cyano-,ethylester(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)

![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)

![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)

![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)